molecular formula C15H10ClNO3 B14351110 2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one CAS No. 95480-57-2

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one

Cat. No.: B14351110
CAS No.: 95480-57-2
M. Wt: 287.70 g/mol
InChI Key: GTCWUCSUPUFEFA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxy group attached to a benzoxazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-chloroaniline with methoxybenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the benzoxazinone ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-6-methoxyquinazolin-4-one: Similar structure but with a quinazolinone core.

    2-(4-Chlorophenyl)-6-methoxy-1,3-benzoxazole: Similar structure but with a benzoxazole core.

    2-(4-Chlorophenyl)-6-methoxy-1,3-benzothiazole: Similar structure but with a benzothiazole core.

Uniqueness

2-(4-Chlorophenyl)-6-methoxy-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazinone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

95480-57-2

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-methoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H10ClNO3/c1-19-11-6-7-13-12(8-11)15(18)20-14(17-13)9-2-4-10(16)5-3-9/h2-8H,1H3

InChI Key

GTCWUCSUPUFEFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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